molecular formula C22H17BrN6O2S B2452864 N-(4-bromophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1224007-34-4

N-(4-bromophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

Número de catálogo: B2452864
Número CAS: 1224007-34-4
Peso molecular: 509.38
Clave InChI: PVPIWQPSWWWICO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-bromophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H17BrN6O2S and its molecular weight is 509.38. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

1224007-34-4

Fórmula molecular

C22H17BrN6O2S

Peso molecular

509.38

Nombre IUPAC

N-(4-bromophenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H17BrN6O2S/c1-31-17-8-2-14(3-9-17)18-12-19-21-25-26-22(28(21)10-11-29(19)27-18)32-13-20(30)24-16-6-4-15(23)5-7-16/h2-12H,13H2,1H3,(H,24,30)

Clave InChI

PVPIWQPSWWWICO-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=C(C=C5)Br)C3=C2

Solubilidad

not available

Origen del producto

United States

Actividad Biológica

N-(4-bromophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a complex organic compound with potential biological activities. This article reviews its biological activity based on existing literature and research findings.

Chemical Structure

The compound features a bromophenyl group, a methoxyphenyl moiety, and a triazolo structure that contributes to its biological properties. The presence of sulfur in the thioacetamide linkage may enhance its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of benzotriazole and triazole have shown efficacy against various bacterial strains such as Escherichia coli and Bacillus subtilis . The compound's thioacetamide group may contribute to its antimicrobial action by interfering with bacterial cell wall synthesis or function.

Anticancer Properties

Mercapto-substituted triazoles have demonstrated chemopreventive and chemotherapeutic effects against cancer cell lines. Studies have shown that certain derivatives can inhibit the growth of human malignant cells such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) . The specific mechanism of action for N-(4-bromophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide remains to be elucidated but may involve apoptosis induction or cell cycle arrest.

Antiparasitic Activity

Compounds structurally related to pyrazoles have shown activity against protozoan parasites. For instance, studies on benzotriazole derivatives indicated a dose-dependent inhibitory effect on Trypanosoma cruzi, the causative agent of Chagas disease . This suggests that N-(4-bromophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide could also exhibit similar antiparasitic effects.

Structure-Activity Relationship (SAR)

The biological activity of N-(4-bromophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide can be influenced by several structural features:

Structural FeatureImpact on Activity
Bromophenyl Group Enhances lipophilicity and reactivity
Methoxy Group Increases solubility and bioavailability
Thio Linkage Potential for increased biological interaction
Triazole Ring Contributes to anticancer and antimicrobial properties

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thioacetamides against Staphylococcus aureus and E. coli. Compounds similar to N-(4-bromophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide showed minimum inhibitory concentrations (MICs) ranging from 16 to 64 μg/mL .
  • Cytotoxicity Against Cancer Cells : Another study assessed the cytotoxic effects of triazole derivatives on MCF-7 cells. Compounds with similar pyrazole structures exhibited IC50 values in the low micromolar range (10–50 μM), indicating potential for development as anticancer agents .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that compounds similar to N-(4-bromophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide exhibit significant antimicrobial activity. For instance, derivatives containing the pyrazolo-triazole framework have been shown to inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for some related compounds were comparable to standard antibiotics like cefotaxime .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Studies have demonstrated that triazole derivatives possess cytotoxic effects against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The incorporation of bromine and methoxy groups may enhance these effects through increased lipophilicity and interaction with cellular targets.

Anti-inflammatory Effects

Compounds featuring the triazole ring are also known for their anti-inflammatory properties. Research has shown that certain triazole derivatives can reduce inflammation markers in vitro and in vivo models . This suggests that N-(4-bromophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide could be explored further for its anti-inflammatory potential.

Case Studies

Several studies have documented the synthesis and biological evaluation of related compounds:

  • Antimicrobial Evaluation : A study on pyrrolo[2,1-b][1,3]benzothiazole derivatives showed that modifications in the structure led to enhanced antibacterial activity against Gram-positive bacteria. The presence of specific substituents was critical for activity .
  • Cytotoxicity Assays : Research on substituted triazoles indicated that certain derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells . This selectivity is crucial for developing safe therapeutic agents.

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing N-(4-bromophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide?

  • Methodology : Synthesis typically involves:

  • Step 1 : Condensation of pyrazolo-triazolo-pyrazine precursors with thioacetamide derivatives under reflux conditions.
  • Step 2 : Introduction of the 4-bromophenyl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).
  • Optimization : Reaction temperatures (80–120°C), solvent selection (DMF or DMSO for polar aprotic conditions), and catalyst systems (e.g., Pd-based catalysts for coupling steps) are critical for yield improvement .
  • Key Data : Yields range from 45–70% depending on precursor purity and reaction time (12–24 hours) .

Q. How is structural characterization performed for this compound?

  • Analytical Techniques :

  • 1H/13C NMR : Confirms substitution patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, bromophenyl signals at δ 7.2–7.6 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C22H17BrN6O2S: 540.02 g/mol; observed: 540.03) .
  • X-ray Crystallography : Resolves 3D conformation, highlighting dihedral angles between fused heterocycles (e.g., 15–25° between pyrazolo and triazolo rings) .

Q. What storage conditions ensure compound stability?

  • Recommendations :

  • Store in amber vials at –20°C under inert gas (argon or nitrogen) to prevent oxidation of the thioether moiety.
  • Solubility in DMSO (≥10 mM) or DMF avoids precipitation, but repeated freeze-thaw cycles degrade purity .

Advanced Research Questions

Q. How do substituent variations (e.g., bromophenyl vs. fluorophenyl) affect bioactivity?

  • SAR Insights :

SubstituentTarget Activity (IC50)Solubility (LogP)
4-BromophenylKinase inhibition: 12 nM3.2
4-FluorophenylKinase inhibition: 28 nM2.8
  • Mechanism : Bulkier bromine enhances hydrophobic interactions in enzyme pockets, improving potency but reducing solubility .
    • Experimental Design : Use isothermal titration calorimetry (ITC) to compare binding thermodynamics .

Q. What in vitro assays are suitable for evaluating antitumor activity?

  • Protocols :

  • Cell Viability : MTT assays on cancer cell lines (e.g., HCT-116, IC50 values reported at 1.5–5.0 µM) .
  • Apoptosis : Flow cytometry with Annexin V/PI staining confirms caspase-3 activation .
  • Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Aurora kinase B inhibition at 10 nM) .

Q. How can computational modeling guide derivative design?

  • Approach :

  • Molecular Docking : Use AutoDock Vina to predict binding poses in ATP-binding pockets (e.g., RMSD <2.0 Å for CDK2).
  • QSAR Models : Correlate substituent electronegativity with cytotoxicity (R² >0.85) .

Q. How to resolve contradictions in reported synthetic yields?

  • Analysis : Discrepancies (e.g., 45% vs. 70% yields) arise from:

  • Purification Methods : Column chromatography (silica vs. reverse-phase) impacts recovery.
  • Catalyst Purity : Pd(PPh3)4 with ≤95% purity reduces coupling efficiency .
    • Mitigation : Standardize catalyst batches and use preparative HPLC for final purification .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.